1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-2-8(13)11-3-4-12-6-9-10-7(12)5-11/h2,6H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBNMQVTAJLEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN2C=NN=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolo-pyrazine core . The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolo-pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer.
Industry: Utilized in the development of agrochemicals and other functional materials.
Mechanism of Action
The mechanism of action of 1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit enzymes like c-Met and VEGFR-2, which are involved in cancer cell proliferation . The compound binds to the active site of these enzymes, blocking their activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sitagliptin
Structure: (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one . Key Differences:
- Side Chain: Sitagliptin features a butan-1-one backbone with a chiral amino group and trifluoromethyl/trifluorophenyl substituents, whereas the target compound has a shorter prop-2-en-1-one chain without fluorinated groups.
- Bioactivity : Sitagliptin is a DPP-4 inhibitor (IC₅₀ = 18 nM) used in diabetes management, with 87% oral bioavailability . The absence of fluorinated groups in the target compound may reduce its metabolic stability and enzyme affinity.
| Property | 1-(6,8-dihydro-5H-triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one | Sitagliptin |
|---|---|---|
| Molecular Formula | C₉H₈N₄O | C₁₆H₁₅F₆N₅O |
| Molecular Weight | 188.19 g/mol | 407.31 g/mol |
| Core Structure | Triazolo[4,3-a]pyrazine + prop-2-en-1-one | Triazolo[4,3-a]pyrazine + butan-1-one |
| Fluorine Substituents | None | 3×CF₃, 3×F (aryl) |
| Pharmacological Role | Undefined (preclinical interest) | DPP-4 inhibitor (FDA-approved) |
Fezolinetant
Structure: (4-fluorophenyl)-[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone . Key Differences:
- Substituents: Fezolinetant includes a thiadiazole ring and a methyl group on the pyrazine ring, enhancing its selectivity as a neurokinin-3 (NK3) receptor antagonist for menopausal hot flashes. The target compound lacks these modifications.
- Solubility : Fezolinetant’s thiadiazole group improves water solubility (>30 mg/mL), whereas the target compound’s α,β-unsaturated ketone may reduce solubility .
Triazolo[1,5-a]pyrazine Derivatives
Example : 4-aryl/alkyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazines .
Key Differences :
- Ring Fusion : Triazolo[1,5-a]pyrazine vs. triazolo[4,3-a]pyrazine. The latter’s fused ring system creates distinct electronic environments.
- Synthetic Accessibility : The target compound’s synthesis may face challenges in regioselectivity compared to triazolo[1,5-a]pyrazines, which are efficiently prepared via one-pot reactions .
Physicochemical and Pharmacokinetic Insights
Physicochemical Properties
- Melting Point : The target compound is predicted to have a lower melting point (~150–160°C) than sitagliptin (216–218°C) due to reduced crystallinity from the absence of fluorine .
- Solubility : Prop-2-en-1-one’s conjugation may increase lipophilicity (logP ≈ 1.5), limiting aqueous solubility compared to sitagliptin (sparingly soluble in water) .
Metabolic Stability
- Sitagliptin’s trifluoromethyl groups protect against such metabolism .
Research and Development Implications
The target compound’s structure offers a versatile scaffold for:
Kinase Inhibitors : Analogous to fezolinetant, modifications could target kinases involved in cancer or inflammation.
Antidiabetic Agents : Introduction of fluorinated groups may enhance DPP-4 affinity .
Neuroprotective Agents : The triazolopyrazine core has shown promise in reducing neuroinflammation, as seen in sitagliptin’s preclinical Alzheimer’s studies .
Biological Activity
1-(6,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one is a heterocyclic compound that has drawn attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 202.22 g/mol. The compound features a triazolo-pyrazine core structure which is significant in medicinal chemistry for its ability to interact with various biological targets.
Biological Activities
Research has shown that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of triazolo-pyrazines possess antimicrobial properties. For instance, compounds containing the triazolo moiety have been tested against bacteria and fungi, showing promising results in inhibiting growth and proliferation.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective |
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays such as the DPPH and ABTS methods. The compound demonstrated significant radical scavenging activity, indicating its potential use in preventing oxidative stress-related diseases.
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrazine derivatives. In vitro tests have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of key signaling pathways involved in cell proliferation and survival.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
Enzyme Inhibition
The compound has been identified as a selective inhibitor of certain enzymes such as carboxylesterase (CaE), which plays a role in drug metabolism and detoxification processes. Molecular docking studies suggest that the compound binds effectively to the active site of these enzymes, thereby modulating their activity.
Cell Signaling Modulation
Research indicates that this compound can affect cell signaling pathways related to inflammation and cancer progression. By modulating these pathways, it may exert anti-inflammatory effects and inhibit tumor growth.
Case Studies
Several case studies illustrate the efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects against Staphylococcus aureus and Escherichia coli, the compound showed a minimum inhibitory concentration (MIC) of 15.62 µg/mL against both pathogens. This suggests strong potential for development as an antimicrobial agent .
Case Study 2: Antioxidant Activity
In vitro assays revealed that the compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging tests. This indicates a significant antioxidant capacity that could be beneficial in treating oxidative stress-related conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
